molecular formula C17H18BrNO5 B4039826 N-benzyl-2-(2-bromophenoxy)ethanamine oxalate

N-benzyl-2-(2-bromophenoxy)ethanamine oxalate

Cat. No.: B4039826
M. Wt: 396.2 g/mol
InChI Key: LZDALWKMINTMTJ-UHFFFAOYSA-N
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Description

N-benzyl-2-(2-bromophenoxy)ethanamine oxalate is a useful research compound. Its molecular formula is C17H18BrNO5 and its molecular weight is 396.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 395.03684 g/mol and the complexity rating of the compound is 290. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Convergent Approach to Dendritic Macromolecules
The novel convergent growth approach to dendritic macromolecules involves the use of benzylic bromide, a component similar to N-benzyl-2-(2-bromophenoxy)ethanamine oxalate, to synthesize polyether dendritic fragments. This method allows for controlled molecular architecture by starting from the periphery of the molecule and progressing inward, ultimately forming hyperbranched macromolecules with precise control over peripheral group placement and single-site reactivity during each growth step (Hawker & Fréchet, 1990).

Detection and Quantification in Severe Intoxication Cases
A case study involving 4-bromo-2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-benzeneethanamine (25B-NBOMe), a derivative of N-benzyl phenethylamines, highlights the development of a high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS) method for its detection and quantification. This case underscores the utility of these compounds in toxicological analyses and the importance of reliable analytical techniques for novel psychoactive substances (Poklis et al., 2014).

Understanding Hallucinogenic Designer Drugs
Research into N-Benzyl-substituted phenethylamines (NBOMes), including 25B-NBOMe, has provided insight into the mechanisms of action of these novel hallucinogenic designer drugs. The potent serotonin-receptor activation associated with NBOMes has been documented, contributing to the understanding of their pharmacological and toxicological profiles. This research aids in evaluating the risks associated with the recreational use of these compounds (Yoshida et al., 2015).

Pharmacological Profiling of Psychoactive Substitutes
A study comparing the action of various psychoactive substituted N-benzylphenethylamines to hallucinogens and stimulants has provided valuable data on their mechanisms. By analyzing drug affinities and potencies across a range of receptors and transporters, researchers have elucidated the pharmacological profiles of these compounds, contributing to a better understanding of their effects and potential risks (Eshleman et al., 2018).

Environmental and Health Implications of Brominated Compounds
Investigations into the environmental and health implications of brominated compounds, including those related to this compound, have revealed concerns about their persistence, bioaccumulation, and potential toxicity. Studies on brominated flame retardants (BFRs), their degradation products, and their impacts on human health and ecosystems underscore the need for continued research and regulation to mitigate potential harms (Zuiderveen et al., 2020).

Properties

IUPAC Name

N-benzyl-2-(2-bromophenoxy)ethanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO.C2H2O4/c16-14-8-4-5-9-15(14)18-11-10-17-12-13-6-2-1-3-7-13;3-1(4)2(5)6/h1-9,17H,10-12H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZDALWKMINTMTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCCOC2=CC=CC=C2Br.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.